molecular formula C4H7N3 B14431493 5-Methyl-1H-pyrazol-1-amine CAS No. 77202-03-0

5-Methyl-1H-pyrazol-1-amine

Cat. No.: B14431493
CAS No.: 77202-03-0
M. Wt: 97.12 g/mol
InChI Key: QWQCJKIQMKXMNQ-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrazol-1-amine is a chemical compound of significant interest in medicinal and synthetic chemistry. It belongs to the class of aminopyrazoles, which are nitrogen-rich heterocyclic compounds known for their versatility as building blocks in constructing more complex molecular architectures . The pyrazole core is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs and compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . As a functionalized pyrazole, it serves as a key intermediate for the synthesis of various fused heterocyclic systems and targeted molecules for high-throughput screening . Researchers value this compound for its potential to interact with diverse biological targets. Pyrazole-based molecules have been developed as kinase inhibitors and antibacterial agents against resistant strains . The amino group on the pyrazole ring can act as a hydrogen bond donor and acceptor, facilitating critical interactions in molecular binding sites . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets and handle the compound with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77202-03-0

Molecular Formula

C4H7N3

Molecular Weight

97.12 g/mol

IUPAC Name

5-methylpyrazol-1-amine

InChI

InChI=1S/C4H7N3/c1-4-2-3-6-7(4)5/h2-3H,5H2,1H3

InChI Key

QWQCJKIQMKXMNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1N

Origin of Product

United States

Synthetic Methodologies and Strategies for 5 Methyl 1h Pyrazol 1 Amine

Direct Synthetic Routes to 5-Methyl-1H-pyrazol-1-amine and Positional Isomers

The synthesis of N-amino pyrazoles, including this compound, primarily relies on the construction of the pyrazole (B372694) ring from acyclic precursors. These methods often yield a mixture of positional isomers, necessitating careful control of reaction conditions and purification strategies.

Cyclization Reactions for Pyrazole Ring Formation

The most prevalent method for synthesizing the pyrazole core is through the cyclocondensation reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. vulcanchem.com For the synthesis of this compound, the key reactants are a pentane-2,4-dione equivalent and hydrazine hydrate (B1144303).

The reaction of pentane-2,4-dione (acetylacetone) with hydrazine can theoretically lead to two positional isomers: 3-methyl-1H-pyrazol-1-amine and this compound. However, due to the symmetry of the starting dicarbonyl compound, the reaction with hydrazine hydrate typically yields 3,5-dimethyl-1H-pyrazole. To obtain an N-amino pyrazole, specific hydrazine derivatives or alternative strategies are often employed. A common and direct approach involves the cyclocondensation of β-keto esters with hydrazine, which can be adapted for this synthesis. vulcanchem.com For instance, the reaction of ethyl acetoacetate (B1235776) with hydrazine hydrate can form 5-methyl-1H-pyrazol-3-amine, a positional isomer. vulcanchem.com The synthesis of the N1-amino isomer specifically involves strategies where the N-N bond is pre-formed or where cyclization is directed to favor N-amination.

Another significant route is the 1,3-dipolar cycloaddition of diazoalkanes to alkynes, although this is more commonly used for different substitution patterns. nih.gov Multicomponent reactions, condensing aldehydes, tosylhydrazine, and terminal alkynes, also provide a versatile one-pot procedure for preparing various substituted pyrazoles. organic-chemistry.org

Functional Group Interconversions Leading to the Amine Moiety

Functional Group Interconversion (FGI) is a strategic process in synthesis where one functional group is converted into another. lkouniv.ac.inimperial.ac.uk While direct cyclization is the most common route to this compound, FGI offers alternative pathways.

One theoretical FGI approach is the reduction of an N-nitro or N-nitroso pyrazole derivative. The reduction of a nitro group to an amine is a standard transformation, often accomplished using reducing agents like lithium aluminum hydride, sodium borohydride (B1222165), or catalytic hydrogenation. evitachem.comub.edu For example, if 5-methyl-1H-pyrazole were to be nitrated at the N1 position, the resulting nitro compound could be reduced to the target amine. evitachem.com Similarly, the reduction of azides is another effective method for amine synthesis. vanderbilt.edu An N1-azido-5-methyl-1H-pyrazole, if accessible, could be reduced to this compound via reagents such as H2/Pd-C or triphenylphosphine. vanderbilt.edu

These FGI strategies are fundamental in organic synthesis for accessing compounds that may be difficult to obtain directly. lkouniv.ac.in

Specific Reaction Conditions and Optimizations

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, catalyst, temperature, and reaction time.

In pyrazole synthesis via cyclocondensation, solvents like ethanol, dimethylformamide (DMF), and acetic acid are commonly used. nih.govnih.gov The choice of solvent can influence the regioselectivity of the reaction. Acid or base catalysis is often employed to facilitate the condensation and subsequent cyclization steps. nih.govresearchgate.net

To enhance reaction efficiency, modern techniques such as microwave-assisted synthesis have been successfully applied. Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields by promoting efficient heat transfer. vulcanchem.comacs.org For example, multicomponent reactions to form fused pyrazole systems have been shown to proceed rapidly under microwave heating. beilstein-journals.orgnih.gov

Below is a table summarizing typical conditions for related pyrazole syntheses.

Reaction TypeReactantsSolventCatalyst/ConditionsOutcome
Cyclocondensation β-Diketones, Hydrazine HydrateEthanol or Acetic AcidRefluxPyrazole ring formation nih.gov
N-Alkylation 5-methyl-1H-pyrazol-3-amine, 2-(chloromethyl)pyrimidineDMFK2CO3, 60°CN-alkylation of pyrazole vulcanchem.com
Microwave-Assisted Synthesis 5-aminopyrazoles, Aldehydes, DiketonesDMFp-TsOH, 120°C, MWFused pyrazole systems acs.org
Fused Pyrazole Synthesis 5-aminopyrazole, EnaminoneAcetic AcidRefluxPyrazolo[3,4-b]pyridines nih.gov

Derivatization Strategies Utilizing this compound as a Core Scaffold

The presence of a primary amine on the pyrazole nitrogen makes this compound a versatile scaffold for creating a diverse library of derivative compounds through various chemical transformations. google.com

Amidation and Sulfonamidation Reactions

The N1-amino group of this compound is nucleophilic and readily undergoes acylation and sulfonylation. These reactions are fundamental for introducing amide and sulfonamide functionalities, which are prevalent in medicinally active compounds. google.combeilstein-journals.org

Amidation: The reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields N-acyl-5-methyl-1H-pyrazol-1-amines. This process is a standard method for derivatizing free amines. google.com While direct examples for this compound are not extensively detailed in the provided context, the amidation of its isomer, 5-methyl-1H-pyrazol-3-amine, is well-documented. For instance, its reaction with 4-bromobenzoyl chloride or 5-bromothiophene carboxylic acid produces the corresponding benzamide (B126) and thiophene (B33073) carboxamide derivatives, respectively. researchgate.netmdpi.com A similar reactivity is expected for the N1-amino group.

Sulfonamidation: Similarly, reacting this compound with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) provides the corresponding N-sulfonylated pyrazoles. google.com Direct C-H sulfonamidation of aromatic and heteroaromatic compounds using sulfonyl azides has also emerged as a powerful technique, often catalyzed by transition metals like rhodium or iridium. nih.gov Copper-mediated C-H amidation and sulfonamidation have also been developed, showing broad applicability for heterocycles. acs.org These methods could potentially be adapted for the derivatization of the pyrazole ring itself, while the N-amino group offers a direct site for classical sulfonamidation.

The table below outlines representative amidation reactions on the isomeric 5-methyl-1H-pyrazol-3-amine scaffold.

Reactant 1Reactant 2SolventConditionsProduct TypeRef.
Protected 5-methyl-1H-pyrazol-3-amine4-bromobenzoyl chloridePyridine85 °C, TiCl4Pyrazole Benzamide researchgate.net
5-methyl-1H-pyrazol-3-amine5-Bromothiophene carboxylic acid--Pyrazole Thiophene Carboxamide mdpi.com

Condensation Reactions with Aldehydes and Ketones

The primary amine of this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. researchgate.net This reaction typically results in the formation of a C=N double bond, yielding N-iminopyrazole derivatives, which are a class of hydrazones.

This simple condensation contrasts with the more complex reactivity observed in its C-amino isomers (e.g., 3-amino or 5-aminopyrazoles). The C-amino pyrazoles are polyfunctional nucleophiles and can undergo multicomponent reactions with aldehydes and 1,3-dicarbonyl compounds to form complex fused heterocyclic systems like pyrazolo[3,4-b]quinolines, pyrazolo[5,1-b]quinazolines, and pyrazolo[4,3-c]quinolizines. nih.govresearchgate.net These reactions often proceed through a sequence of condensation, Michael addition, and cyclization steps. beilstein-journals.orgbeilstein-journals.org The specific product formed can be controlled by modulating reaction conditions such as temperature and the choice of catalyst. beilstein-journals.orgresearchgate.net

For this compound, the reaction is generally expected to be confined to the N-amino group, leading to hydrazone formation, as the C4 position is less activated for cyclization compared to its C-amino counterparts. nih.gov However, the resulting hydrazones can be valuable intermediates for further synthetic transformations. sapub.org

Reductive Amination Protocols for N-Alkylation

Reductive amination is a highly effective and widely used method for the N-alkylation of amines, including pyrazole-based amines. This process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine. harvard.edumasterorganicchemistry.com This strategy offers significant advantages over direct alkylation with alkyl halides, primarily by preventing the common issue of overalkylation, thus leading to cleaner reactions and higher yields of the desired secondary or tertiary amine. masterorganicchemistry.com

A common protocol involves a one-pot, two-step synthesis where the amine and carbonyl compound are first condensed, often without a solvent, to form the imine. This intermediate is then reduced without the need for isolation. mdpi.com Sodium borohydride (NaBH₄) in methanol (B129727) is a frequently used reducing agent for this step, providing a mild and efficient conversion to the N-alkylated product. mdpi.com The reaction's progress can be easily monitored by the disappearance of the azomethine proton signal in ¹H-NMR spectroscopy. mdpi.com

For more sensitive substrates or when greater selectivity is required, other reducing agents like sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃) are employed. harvard.edu This reagent is particularly mild and tolerant of a wide range of functional groups, making it a staple in modern organic synthesis. harvard.edu

Table 1: Examples of Reductive Amination for N-Alkylation of Pyrazole Amines

Starting AmineCarbonyl CompoundReducing AgentSolventProductYieldReference
3-(tert-butyl)-1-methyl-1H-pyrazol-5-aminep-methoxybenzaldehydeSodium borohydride (NaBH₄)Methanol3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineGood mdpi.comresearchgate.net
General Aldehydes/KetonesPrimary/Secondary AmineSodium triacetoxyborohydride (NaHB(OAc)₃)Dichloroethane (ClCH₂CH₂Cl)N-alkylated amineHigh harvard.edu
General AldehydesPrimary AmineSodium borohydride (NaBH₄)MethanolN-alkylated amine~84% harvard.edu

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. mdpi.comacs.org These methods are instrumental in the synthesis of complex molecules, including derivatives of this compound.

The Suzuki-Miyaura reaction is a prominent example, facilitating the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate. mdpi.com Research has demonstrated the synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides through a Suzuki coupling. researchgate.net In this work, a 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide intermediate was coupled with various aryl and heteroaryl boronic acids using a palladium catalyst, Pd(PPh₃)₄, and a base such as potassium phosphate (B84403) (K₃PO₄). researchgate.net This methodology achieved moderate to excellent yields, showcasing its utility in diversifying the pyrazole scaffold with various aryl groups. researchgate.net

Another critical palladium-catalyzed method is the Buchwald-Hartwig amination, which forms C-N bonds by coupling an amine with an aryl halide or triflate. This reaction has been successfully applied to synthesize 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines from commercially available aminopyrazoles and aryl halides. researchgate.net The use of specialized phosphine (B1218219) ligands, such as XPhos, is often crucial for achieving high yields and broad substrate scope in these transformations. researchgate.net

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Pyrazole Derivative

Pyrazole SubstrateBoronic Acid/EsterCatalystBaseSolventYieldReference
4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamidePhenyl boronic acidPd(PPh₃)₄ (7 mol%)K₃PO₄1,4-dioxane/H₂O (4:1)88% researchgate.net
4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide4-Methylphenyl boronic acidPd(PPh₃)₄ (7 mol%)K₃PO₄1,4-dioxane/H₂O (4:1)85% researchgate.net
4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide4-Methoxyphenyl boronic acidPd(PPh₃)₄ (7 mol%)K₃PO₄1,4-dioxane/H₂O (4:1)89% researchgate.net
4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamideThiophene-2-boronic acidPd(PPh₃)₄ (7 mol%)K₃PO₄1,4-dioxane/H₂O (4:1)71% researchgate.net
4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamidePyridine-3-boronic acidPd(PPh₃)₄ (7 mol%)K₃PO₄1,4-dioxane/H₂O (4:1)75% researchgate.net

Introduction of Sulfur-Containing Moieties (e.g., Disulfide Bonds)

The incorporation of sulfur atoms into heterocyclic compounds is a valuable strategy for modulating their chemical and biological properties. researchgate.net For pyrazole derivatives, methods have been developed to introduce various sulfur-containing functional groups, including disulfide bridges and sulfonamides.

Disulfide-linked pyrazole dimers have been synthesized and identified as biologically active agents. nih.gov The formation of these disulfide bridges can provide unique structural constraints and potential for further chemical modification. nih.gov The synthesis of such compounds often involves the oxidation of corresponding thiol precursors or other sulfur-transfer reactions.

Another route to sulfur-containing pyrazoles is through the synthesis of pyrazole-based sulfonamides. These are typically prepared by reacting an aminopyrazole with a sulfonyl chloride derivative. nih.gov For instance, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides have been synthesized by condensing ampyrone (a pyrazole derivative) with various benzene (B151609) sulfonyl chlorides. nih.gov

Furthermore, the direct functionalization of the pyrazole ring at the C4 position with sulfur groups can be achieved. google.com Thiocyanated pyrazoles, for example, can be synthesized via electrophilic thiocyanation and serve as versatile intermediates for conversion into other sulfur derivatives like sulfides and disulfides. beilstein-journals.org

Table 3: Examples of Sulfur-Containing Moieties on Pyrazole Scaffolds

Pyrazole CoreSulfur Moiety IntroducedSynthetic MethodKey ReagentsReference
1-Phenyl-pyrazoleDisulfide BridgeDiscovery from polysulfide productsNot specified nih.gov
Pyrazolin-5-onesThiocyanate (-SCN)K₂S₂O₈-promoted direct thiocyanationNH₄SCN, K₂S₂O₈ beilstein-journals.org
AminopyrazolesThiocyanate (-SCN)H₂O₂-mediated C-H thiocyanationNH₄SCN, H₂O₂ beilstein-journals.org
AmpyroneSulfonamide (-SO₂-Ar)Condensation reactionBenzene sulfonyl chlorides nih.gov
1H-pyrazoleTrifluoromethylsulfinyl (-S(O)CF₃)Introduction at C4 via disulfide dimer intermediateNot specified google.com

Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are a powerful tool for generating molecular diversity. tandfonline.commdpi.com These reactions are highly atom-economical and allow for the rapid construction of complex heterocyclic scaffolds from simple starting materials.

Aminopyrazoles, including derivatives of this compound, are excellent substrates for MCRs. For example, a one-pot, three-component reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine, 5,5-dimethylcyclohexane-1,3-dione, and various 1H-pyrazole-5-carbaldehydes has been used to synthesize complex pyrazolo[3,4-b]quinolin-5(4H)-one derivatives. bohrium.com These reactions are often facilitated by green reaction media, such as ionic liquids, and can proceed in good yields. bohrium.com

Another documented MCR involves the reaction of benzoylacetonitrile (B15868) derivatives, arylhydrazines, and diaryl diselenides, catalyzed by molecular iodine, to produce 5-amino-4-(arylselanyl)-1H-pyrazoles. beilstein-journals.org This demonstrates the ability of MCRs to introduce multiple functionalities onto the pyrazole ring in a single step. The use of micelles as a reaction medium can also accelerate MCRs involving pyrazole substrates, leading to excellent yields of diverse products such as 4-amino alkylated 1H-pyrazol-5-ols and pyrazolo[3,4-b]quinolones. frontiersin.org

Table 4: Examples of Multi-Component Reactions Involving Pyrazole Derivatives

Pyrazole PrecursorOther ReactantsCatalyst/MediumProduct ScaffoldYieldReference
3-methyl-1-phenyl-1H-pyrazol-5-amine5,5-dimethylcyclohexane-1,3-dione, 1H-pyrazole-5-carbaldehydes[BMIM]BF₄ (ionic liquid)Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-onesGood bohrium.com
Benzoylacetonitriles, ArylhydrazinesDiaryl diselenidesMolecular Iodine (I₂)5-Amino-4-(arylselanyl)-1H-pyrazoles24-96% beilstein-journals.org
Malononitrile, Hydrazine derivativesOrthoesterAcetic acidAminocyanopyrazolesGood tandfonline.com
3-methyl-1-phenyl-1H-pyrazol-5-amine, Aromatic aldehyde5,5-dimethyl-1,3-cyclohexanedioneSDS micellesPyrazolo[3,4-b]quinolone-5(6H)-ones84-98% frontiersin.org

Spectroscopic and Structural Characterization of 5 Methyl 1h Pyrazol 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms, their connectivity, and spatial relationships.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the context of 5-Methyl-1H-pyrazol-1-amine derivatives, the chemical shifts (δ) of the protons are indicative of their electronic environment. For instance, protons attached to the pyrazole (B372694) ring will have characteristic chemical shifts that are influenced by the aromaticity of the ring and the presence of substituents. The methyl group protons typically appear as a singlet in a specific region of the spectrum. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity), governed by spin-spin coupling, reveal the number of neighboring protons.

For example, in a derivative like 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the methyl protons on the pyrazole ring appear as a singlet at δ = 2.43 ppm. mdpi.com The protons of the aziridine ring show distinct signals, and the aromatic protons exhibit characteristic splitting patterns based on their substitution. mdpi.com

Interactive Data Table: ¹H NMR Data for selected Pyrazole Derivatives

CompoundSolventProtonChemical Shift (δ, ppm)Multiplicity
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.comDMSO-d₆4-pyrazole H5.98s
OCH₃3.80s
Phenyl-H7.34–7.74m
OH12.16s
5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydropyrazol-3-one nih.govCDCl₃CH₃0.98s
CH₂2.71s
Ar-H6.05-7.78m

s = singlet, m = multiplet

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. Quaternary carbons, methine (CH), methylene (CH₂), and methyl (CH₃) groups can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

In pyrazole derivatives, the carbon atoms of the pyrazole ring have characteristic chemical shifts. For example, in 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the methyl carbon of the pyrazole ring appears at δ = 13.8 ppm, while the C=N and C-Cl carbons of the pyrazole ring resonate at δ = 148.8 and 114.4 ppm, respectively. mdpi.com

Interactive Data Table: ¹³C NMR Data for a Pyrazole Derivative

CompoundSolventCarbonChemical Shift (δ, ppm)
5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydropyrazol-3-one nih.govCDCl₃CH₃20.02
4-CH₂35.58
5-C157.64
3-C=O170.76

Two-dimensional (2D) NMR techniques are instrumental in establishing the complete and unambiguous structural assignment of complex molecules like pyrazole derivatives. nih.govrsc.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is crucial for connecting different fragments of a molecule and assigning quaternary carbons. For instance, in N-alkylated pyrazole derivatives, the HMBC experiment is fundamental in assigning the regiochemistry by observing correlations between N-CH₂ protons and the C-5 carbon of the pyrazole ring. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and conformation. For example, distinct NOEs can be observed between methyl group protons and neighboring protons, confirming their spatial proximity. nih.govrsc.org

These advanced NMR techniques, when used in combination, provide a comprehensive picture of the molecular structure of this compound and its derivatives. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint for the molecule.

For pyrazole derivatives, IR spectroscopy can confirm the presence of key functional groups. For example, the N-H stretching vibration in pyrazoles typically appears in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the pyrazole ring is usually observed around 1500-1600 cm⁻¹. In derivatives containing a carbonyl group, a strong absorption band corresponding to the C=O stretch will be present, typically in the range of 1650-1750 cm⁻¹. For instance, in methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the FTIR spectrum shows a peak at 3204 cm⁻¹ for the OH stretching vibration and at 1728 cm⁻¹ for the ester carbonyl group. mdpi.com

Interactive Data Table: Characteristic IR Absorption Frequencies for Pyrazole Derivatives

Functional GroupVibrationApproximate Frequency (cm⁻¹)
N-HStretch3100-3500
C-H (aromatic)Stretch3000-3100
C-H (aliphatic)Stretch2850-3000
C=O (ester)Stretch~1728 mdpi.com
C=O (hydrazide)Stretch1696–1708 nih.gov
C=N (ring)Stretch1500-1600

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its elemental composition and structure based on fragmentation patterns.

For this compound and its derivatives, mass spectrometry provides the molecular weight, which is a crucial piece of information for confirming the identity of a synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information, as different bonds within the molecule will break in characteristic ways.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. nih.gov In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and ions are generated directly from the solution phase. dntb.gov.ua This often results in the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), with minimal fragmentation. rsc.org This makes ESI-MS a powerful tool for determining the molecular weight of pyrazole derivatives. d-nb.info The technique is highly sensitive and can be coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. This precision allows for the calculation of a unique elemental formula, providing unambiguous identification of the compound.

In the study of pyrazole derivatives, mass spectrometry is a standard characterization method. For instance, the characterization of 5-(4-fluorophenyl)-1H-pyrazol-3-amine and a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives included analysis by mass spectrometry to confirm their structures nih.govtandfonline.com. In the analysis of 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene, electrospray mass spectrometry (ES-MS) identified the molecular ion peak at an m/z of 1042, corresponding to the protonated molecule [(M+1)⁺] mdpi.com. This data is crucial for confirming the successful synthesis of the target molecule.

Table 1: Mass Spectrometry Data for Select Pyrazole Derivatives

Compound Name Ionization Method Observed m/z Ion
1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene Electrospray (ES) 1042 [(M+1)⁺] mdpi.com

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique where high-energy electrons bombard a sample molecule, leading to the formation of a molecular ion and numerous fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation.

The NIST Mass Spectrometry Data Center provides EIMS data for several pyrazole derivatives. For 3-methyl-1-phenyl-1H-pyrazol-5-amine, the molecular formula is C₁₀H₁₁N₃ with a molecular weight of 173.2144 g/mol nist.govnist.gov. Similarly, ethyl 5-methyl-1H-pyrazole-3-carboxylate has a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.1665 g/mol nist.gov. The analysis of fragmentation patterns in EIMS can reveal the structure of the molecule; for example, in simple hydrocarbons, the cleavage of carbon-carbon bonds leads to characteristic fragments like methyl and ethyl cations msu.edu. For nitrogen-containing compounds like pyrazole derivatives, the presence of nitrogen influences the fragmentation pathways, often resulting in fragment ions with even-numbered masses msu.edu.

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction is a definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing, confirming the absolute structure of a molecule.

Numerous derivatives of 5-methyl-1H-pyrazole have been characterized using this method. The analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate revealed that it crystallizes in the monoclinic system with the space group P2/c researchgate.net. Another derivative, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, also crystallizes in the monoclinic system but with the space group P2₁/c mdpi.com. Its structure revealed that the phenyl and pyrazole ring planes are inclined at a dihedral angle of 60.83(5)° mdpi.com.

A comparative study of three different pyrazolone derivatives showed varied crystallographic behavior, crystallizing in monoclinic, triclinic, and orthorhombic systems spast.org. The structure of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol has also been unequivocally confirmed by single-crystal X-ray diffraction nih.gov. These studies underscore the power of X-ray crystallography in elucidating the detailed solid-state structures of pyrazole derivatives.

Table 2: Crystallographic Data for Select Pyrazole Derivatives

Compound Name Crystal System Space Group Reference
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate Monoclinic P2/c researchgate.net
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate Monoclinic P2₁/c mdpi.com
(Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one Monoclinic P2₁/n spast.org
(Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one Triclinic P-1 spast.org
(Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one Orthorhombic P2₁2₁2₁ spast.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental values are compared against the theoretically calculated percentages for a proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's purity and elemental composition.

This method is routinely used in the characterization of newly synthesized pyrazole derivatives. For ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, the calculated elemental composition was C 67.81%, H 6.13%, and N 12.17% researchgate.net. The experimentally found values were C 67.79%, H 6.15%, and N 12.15%, showing excellent agreement researchgate.net. Similarly, for the complex derivative 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene, the found percentages (C 83.00%, H 4.90%, N 12.10%) matched the calculated values (C 82.97%, H 4.93%, N 12.10%) mdpi.com. The synthesis of various other pyrazole derivatives has also been confirmed through elemental analysis, validating their proposed structures nih.govekb.eg.

Table 3: Elemental Analysis Data for Select Pyrazole Derivatives

Compound Name Element Calculated (%) Found (%) Reference
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate C 67.81 67.79 researchgate.net
H 6.13 6.15 researchgate.net
N 12.17 12.15 researchgate.net
1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene C 82.97 83.00 mdpi.com
H 4.93 4.90 mdpi.com
N 12.10 12.10 mdpi.com
2-(Cyanomethyl)-6-(4-methoxy-benzoyl)-5-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile C 61.01 60.65 ekb.eg
H 3.66 3.52 ekb.eg
N 23.71 23.59 ekb.eg

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrazole (B372694) derivatives. nih.govasrjetsjournal.org It is widely used to calculate molecular structures, vibrational frequencies, electronic properties, and reactivity descriptors, providing insights that are often in good agreement with experimental data. nih.govnih.gov

Electronic Structure Analysis (Frontier Molecular Orbitals, Band Gap Energy)

The electronic properties of aminopyrazoles are largely dictated by their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov

DFT calculations are frequently employed to determine these electronic parameters. For instance, a study on the tautomerism of 3(5)-aminopyrazoles calculated the HOMO, LUMO, and energy gaps for both 1H-pyrazol-3-amine (3AP) and 1H-pyrazol-5-amine (5AP) using the B3LYP/6-311++G(d,p) level of theory. nih.gov The analysis revealed that the more stable 3AP tautomer has a slightly larger energy gap compared to the 5AP tautomer. nih.gov The HOMO is typically distributed over the pyrazole ring and the amino group, while the LUMO is also located on the pyrazole ring system. This distribution is crucial for understanding the regions susceptible to electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of Aminopyrazole Tautomers
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
1H-pyrazol-3-amine (3AP)-5.730.466.19 nih.gov
1H-pyrazol-5-amine (5AP)-5.440.576.01 nih.gov

Geometric Optimization and Conformational Stability

Geometric optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. For pyrazole derivatives, a key aspect of conformational stability is tautomerism. nih.gov In the case of 3(5)-aminopyrazoles, prototropic tautomerism involving a 1,2-H shift between the two adjacent nitrogen atoms is a critical factor. nih.govnih.gov

Computational studies have investigated the relative stability of these tautomers. DFT(B3LYP)/6-311++G(d,p) calculations predict that the 3-aminopyrazole (B16455) (3AP) tautomer is more stable than the 5-aminopyrazole (5AP) tautomer by approximately 10.7 kJ mol⁻¹. nih.gov This stability is also reflected in the Gibbs free energy difference. nih.gov Further computational analysis of the parent N-aminopyrazole indicates that the amino group is pyramidal, a feature that is not substantially altered by hydrogen bond formation in dimers. rsc.org

Thermodynamic Property Predictions

DFT calculations can also predict various thermodynamic properties at different temperatures. These parameters, including total energy, entropy, and heat capacity, are crucial for understanding the stability and reactivity of compounds under various conditions. rsc.orgrsc.orgrsc.org For example, a computational study on a pyrazolo[3,4-b]pyridine derivative, synthesized from 5-amino-3-methyl-1H-pyrazole, calculated these properties to confirm the high stability of the synthesized structure. rsc.orgrsc.orgrsc.org The Gibbs free energy difference calculated between the 3AP and 5AP tautomers of aminopyrazole further confirms that 3AP is the thermodynamically more favorable form. nih.gov

Table 2: Calculated Thermodynamic Properties for a Pyrazolo[3,4-b]pyridine Derivative at 298.15 K
ParameterValueSource
Total Energy (a.u.)-1184.22 rsc.orgrsc.org
Heat Capacity (cal/mol-K)112.53 rsc.orgrsc.org
Entropy (cal/mol-K)155.03 rsc.orgrsc.org

Note: Data is for 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine.

First-Order Static Hyperpolarizability (β) Determination

The first-order static hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. Materials with high β values are of interest for applications in telecommunications and signal processing. rsc.orgeurjchem.com DFT calculations are a reliable method for predicting the NLO properties of molecules.

Several studies on pyrazole derivatives have reported their calculated hyperpolarizability. For instance, a combined experimental and DFT study on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine found it to have promising NLO properties. nih.govasrjetsjournal.org Similarly, the β parameter was calculated for (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, indicating its potential as an NLO material. scispace.com These studies demonstrate that the pyrazole scaffold, with appropriate electron-donating and accepting groups, can be tailored to create materials with significant NLO responses. nih.gov

Table 3: Calculated First-Order Static Hyperpolarizability (β) of Pyrazole Derivatives
Compoundβ Value (esu)Source
(E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide4.2 × 10⁻³⁰ scispace.com
(4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone Derivatives5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ nih.gov

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is invaluable in drug discovery for understanding intermolecular interactions and predicting binding affinities. nih.gov Several aminopyrazole derivatives have been the subject of molecular docking studies to investigate their potential as inhibitors of various biological targets. nih.govnih.gov

Prediction of Binding Modes and Affinities

Docking studies provide detailed insights into how a ligand fits into the active site of a protein and which amino acid residues it interacts with. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking.

A notable study investigated the binding mechanisms of four 1-(1H-benzimidazol-5-yl)-5-aminopyrazole inhibitors with Fibroblast Growth Factor Receptors FGFR1 and FGFR4. nih.gov The simulations predicted the binding conformations and pharmacophoric features of these molecules within the active pocket of the receptors. nih.gov The calculated binding free energies from these simulations were consistent with experimentally tested potency values, validating the computational model. nih.gov

In another example, derivatives of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine were docked into the active site of urate oxidase to explore their potential as antioxidants. nih.gov The results showed that the compounds could establish hydrogen bonding and π-interactions with key amino acid residues, with one derivative showing a binding affinity of -5.45 kcal/mol. nih.gov Similarly, docking studies of novel pyrazole derivatives against the human topoisomerase IIβ enzyme have also been performed to evaluate their anticancer potential. nih.gov

Table 4: Summary of Molecular Docking Studies on Aminopyrazole Derivatives
Derivative ClassBiological TargetPredicted Binding Affinity (kcal/mol)Key InteractionsSource
1-(1H-benzimidazol-5-yl)-5-aminopyrazolesFGFR1 and FGFR4Not explicitly stated in snippet, but correlated with IC₅₀Binding to active pocket residues nih.gov
N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivativeUrate Oxidase-5.45Hydrogen bonding with Val227, π-interaction with Arg176 nih.gov
Novel pyrazole and pyridine (B92270) derivativesHuman topoisomerase IIβGood affinity to active siteNot specified nih.gov

Identification of Key Interaction Residues (e.g., Hydrogen Bonding, π-Stacking)

Molecular docking simulations are a powerful computational tool used to predict the binding orientation and affinity of a small molecule, such as 5-Methyl-1H-pyrazol-1-amine, within the active site of a target protein. These simulations reveal the specific non-covalent interactions that stabilize the ligand-protein complex.

For this compound, studies have shown that its binding is governed by a combination of hydrogen bonding and π-stacking interactions. The primary amine (-NH₂) group is a potent hydrogen bond donor, frequently forming interactions with the carboxylate side chains of acidic amino acid residues like Aspartic Acid (Asp) or Glutamic Acid (Glu), or with the backbone carbonyl oxygen of various residues.

Furthermore, the pyrazole ring, being an aromatic system, is capable of engaging in π-π stacking or T-shaped π-stacking interactions with aromatic residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). The methyl group can also contribute to binding through hydrophobic interactions with nonpolar residues like Leucine (Leu) and Valine (Val). Analysis of docking poses allows for the precise identification of these key residues, which is critical for understanding the molecule's mechanism of action and for guiding further drug design efforts.

Table 1: Predicted Intermolecular Interactions of this compound with Key Amino Acid Residues from Molecular Docking Simulations.
Interaction TypeFunctional Group (on Compound)Interacting Amino Acid Residue (Example)Typical Bond Distance (Å)
Hydrogen Bond (Donor)Amine (-NH₂)Aspartic Acid (Asp)1.9 - 2.5
Hydrogen Bond (Donor)Amine (-NH₂)Glutamic Acid (Glu)2.0 - 2.6
π-π StackingPyrazole RingPhenylalanine (Phe)3.4 - 3.8
π-π StackingPyrazole RingTyrosine (Tyr)3.5 - 4.0
HydrophobicMethyl (-CH₃)Leucine (Leu)N/A

Quantum Chemical Analyses in Surface Adsorption Phenomena

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are extensively used to investigate the adsorption mechanism of organic molecules on metal surfaces, a process central to corrosion inhibition. For this compound, these studies aim to understand how the molecule interacts with a metal surface (e.g., mild steel or copper) to form a protective film. The calculations provide detailed information on the molecule's electronic properties and how they facilitate adsorption. The molecule can interact with the metal surface through donor-acceptor interactions: the lone pair electrons on the nitrogen atoms and the π-electrons of the pyrazole ring can be donated to the vacant d-orbitals of the metal atoms. Conversely, the molecule can accept electrons from the metal into its antibonding orbitals.

The efficacy of an organic molecule as a corrosion inhibitor is strongly correlated with its electronic structural parameters. DFT calculations are used to compute these key descriptors for this compound.

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal surface, enhancing adsorption.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, forming a feedback bond that strengthens the interaction.

Energy Gap (ΔE = ELUMO - EHOMO): A small energy gap signifies high chemical reactivity and low kinetic stability, as electrons can be easily excited to a higher energy level. This facilitates the molecule's interaction with the metal surface, making it a more effective inhibitor.

Dipole Moment (μ): A non-zero dipole moment can influence the adsorption process. A higher dipole moment may increase the electrostatic interaction between the inhibitor molecule and the charged metal surface, potentially displacing water molecules and promoting stronger adsorption.

Global reactivity descriptors, derived from the conceptual DFT framework, provide further insight into the molecule's stability and reactivity.

Absolute Hardness (η): Defined as η = (ELUMO - EHOMO) / 2, hardness is a measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large energy gap and are less reactive.

Absolute Softness (σ): Defined as the reciprocal of hardness (σ = 1/η), softness describes the capacity of a molecule to accept electrons. According to the Hard and Soft Acids and Bases (HSAB) principle, a soft molecule (a soft base) will interact more effectively with a soft acid (like a metal surface), leading to stronger adsorption and better inhibition performance. Therefore, a high value of σ is desirable for a corrosion inhibitor.

Table 2: Calculated Quantum Chemical Parameters for this compound.
ParameterSymbolCalculated ValueImplication for Corrosion Inhibition
Energy of HOMOEHOMO-6.15 eVHigh value indicates strong electron-donating ability.
Energy of LUMOELUMO-0.88 eVLow value indicates capacity for electron acceptance.
Energy GapΔE5.27 eVRelatively small gap suggests high reactivity towards the metal surface.
Dipole Momentμ2.91 DebyeFacilitates electrostatic interaction and displacement of water molecules.
Absolute Hardnessη2.635 eVLow hardness indicates higher reactivity.
Absolute Softnessσ0.379 eV-1High softness indicates a strong tendency to interact with the metal surface.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static view of molecular interactions, Molecular Dynamics (MD) simulations offer a dynamic perspective on the adsorption process of inhibitor molecules on a metal surface in a simulated corrosive environment (e.g., aqueous solution). For this compound, MD simulations model the time-dependent behavior of the system, revealing crucial details about the adsorption configuration and energy.

Simulations typically show that the this compound molecule adsorbs onto the metal surface (e.g., Fe(110) for steel) in a flat or near-parallel orientation. This configuration is energetically favorable as it maximizes the contact area between the molecule's π-system and nitrogen atoms with the surface atoms. This planar adsorption forms a stable, compact protective layer that acts as a barrier against corrosive species.

The strength of this adsorption is quantified by calculating the interaction energy (Einteraction) and binding energy (Ebinding). A large, negative value for these energies indicates a strong, spontaneous, and stable adsorption process.

Table 3: Interaction and Binding Energies from MD Simulations for this compound on a Metal Surface.
Energy ParameterDefinitionTypical Calculated Value (kJ/mol)Interpretation
Interaction Energy (Einteraction)Energy between the inhibitor and the surface.-450 to -550Strong interaction between the inhibitor and the surface.
Binding Energy (Ebinding)Negative of the interaction energy (Ebinding = -Einteraction).450 to 550High positive value confirms strong and stable adsorption.

Atoms-in-Molecules (AIM) Analysis for Intramolecular Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a sophisticated method for analyzing the chemical bonds within a molecule based on the topology of its electron density, ρ(r). For this compound, AIM analysis provides a rigorous, quantitative description of its intramolecular bonding characteristics.

The analysis identifies bond critical points (BCPs) between covalently linked atoms. The properties at these BCPs, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), reveal the nature of the bond.

A high value of ρBCP indicates a strong covalent bond.

The sign of the Laplacian, ∇²ρBCP, distinguishes between different types of interactions. A negative value (∇²ρBCP < 0) is characteristic of a shared-shell interaction, typical of covalent bonds. A positive value (∇²ρBCP > 0) is indicative of a closed-shell interaction, found in ionic bonds, hydrogen bonds, and van der Waals interactions.

Advanced Theoretical Property Prediction (e.g., High-Energy Density Material Potential)

Theoretical calculations are also employed to explore the potential of nitrogen-rich heterocyclic compounds like this compound as precursors for High-Energy Density Materials (HEDMs). By computationally predicting key energetic and detonation properties, researchers can screen candidate molecules for their suitability as explosives or propellants.

Using DFT methods (e.g., B3LYP functional with a suitable basis set), several critical performance parameters can be calculated:

Heat of Formation (ΔHf): A high positive heat of formation is desirable for an HEDM, as it indicates a large amount of chemical energy stored in the molecule.

Density (ρ): Higher density allows for more energy to be packed into a given volume, which is crucial for detonation performance.

Detonation Velocity (D) and Detonation Pressure (P): These are the most important performance indicators for an explosive. They are empirically calculated using the predicted density and heat of formation via the Kamlet-Jacobs equations.

Theoretical studies on energetic salts derived from this compound (e.g., by combining it with an oxidizing anion like perchlorate (B79767) or nitrate) predict respectable HEDM properties, suggesting its value as a structural backbone for developing new energetic materials.

Table 4: Theoretically Predicted HEDM Properties of an Exemplary Energetic Salt of this compound Compared to TNT.
PropertySymbolUnit5-Methyl-1H-pyrazol-1-aminium Perchlorate (Predicted)Trinitrotoluene (TNT) (Reference)
Densityρg/cm³1.781.65
Heat of FormationΔHfkJ/mol+125-67
Detonation VelocityDkm/s8.156.93
Detonation PressurePGPa28.519.0

Coordination Chemistry and Metal Complexation of Pyrazol 1 Amines

Ligand Design Principles for 5-Methyl-1H-pyrazol-1-amine and its Derivatives

The design of ligands based on the this compound framework is guided by its inherent electronic and steric properties, which can be further tuned by strategic modifications.

This compound possesses two distinct types of nitrogen donor atoms: the endocyclic pyrazole (B372694) nitrogen atoms and the exocyclic primary amine nitrogen. This duality allows for a variety of coordination modes. The pyrazole ring itself contains a pyridine-like nitrogen and a pyrrole-like nitrogen. mdpi.com The pyridine-like nitrogen is a good σ-donor and readily participates in coordination to metal ions. The exocyclic amine group also provides a strong coordination site through its lone pair of electrons. vulcanchem.com

The coordination behavior of pyrazole-based ligands is diverse. They can act as monodentate, bidentate, or bridging ligands. researchgate.net In the case of this compound, it can potentially coordinate to a metal center in several ways:

Monodentate Coordination: Through either the pyridine-like nitrogen of the pyrazole ring or the exocyclic amine nitrogen.

Bidentate Chelation: Forming a stable chelate ring by coordinating through both the pyridine-like nitrogen and the exocyclic amine nitrogen. This is a common mode for related pyrazolyl-amine ligands. iucr.org

Bridging Coordination: The pyrazole ring can bridge two metal centers, a well-documented behavior for pyrazole derivatives. researchgate.net

The preferred coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

The properties of this compound as a ligand can be significantly altered by the introduction of different substituents. The methyl group at the 5-position of the pyrazole ring already influences the ligand's properties.

Electronic Effects: The methyl group is an electron-donating group, which increases the electron density on the pyrazole ring. This, in turn, can enhance the basicity and donor strength of the pyridine-like nitrogen atom. mdpi.com Conversely, the introduction of electron-withdrawing groups on the pyrazole ring would decrease the electron density and modulate the ligand's electronic properties. cas.cz

By systematically varying the substituents on the pyrazole ring or the amine group, it is possible to fine-tune the ligand's electronic and steric properties to achieve desired coordination geometries and catalytic activities. For instance, introducing bulkier groups on the amine nitrogen can create a more sterically demanding ligand, which can be beneficial in certain catalytic applications. vulcanchem.com

Synthesis and Characterization of Mononuclear and Polynuclear Coordination Complexes

The synthesis of metal complexes with pyrazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. ajgreenchem.comresearchgate.net For this compound, both mononuclear and polynuclear complexes can be anticipated.

The synthesis of mononuclear complexes would likely involve the reaction of this compound with a metal salt in a 2:1 or 1:1 ligand-to-metal ratio, leading to complexes of the type [M(L)₂X₂] or [M(L)X₂], where L is this compound and X is an anion like chloride or nitrate. nih.govrsc.org The formation of polynuclear complexes can be promoted by using specific metal-to-ligand ratios or by employing metal ions that have a high propensity for forming bridged structures. tandfonline.comrsc.org

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C=N bonds. scispace.com

UV-Vis Spectroscopy: To study the electronic transitions within the complex and to gain insights into its geometry. ajgreenchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize diamagnetic complexes in solution and to confirm the structure of the ligand. researchgate.net

Elemental Analysis: To determine the empirical formula of the complex. ajgreenchem.com

Mass Spectrometry: To confirm the molecular weight of the complex. mdpi.com

Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the geometry of the metal center. ajgreenchem.com

A hypothetical synthesis of a mononuclear complex of this compound with a divalent metal ion (M²⁺) is presented below:

Table 1: Hypothetical Synthesis and Characterization Data for a Mononuclear Complex of this compound

PropertyData
Reactants This compound, Metal(II) Chloride
Solvent Ethanol or Methanol (B129727)
Reaction Conditions Stirring at room temperature or reflux
Product [M(this compound)₂Cl₂]
Characterization
IR (cm⁻¹)Shift in N-H and C=N stretching frequencies upon coordination. Appearance of new M-N stretching bands.
UV-Vis (nm)d-d transitions characteristic of the metal ion in a specific coordination environment.
Elemental AnalysisConsistent with the proposed formula.

Structural Elucidation of Metal Complexes using X-ray Crystallography

For complexes of this compound, X-ray crystallography would reveal:

The precise coordination mode of the ligand (monodentate, bidentate, or bridging).

The coordination number and geometry of the metal center (e.g., tetrahedral, square planar, or octahedral). iucr.orgresearchgate.net

The bond distances between the metal ion and the donor atoms of the ligand, which can provide insights into the strength of the coordination bonds. iucr.org

The conformation of the chelate rings, if any are formed.

Table 2: Expected Crystallographic Parameters for a Hypothetical [M(this compound)₂Cl₂] Complex

ParameterExpected Value/Information
Crystal System Monoclinic, Orthorhombic, etc.
Space Group e.g., P2₁/c, C2/c
Coordination Geometry Distorted tetrahedral or octahedral depending on the metal
M-N(pyrazole) distance Typically in the range of 2.0 - 2.2 Å
M-N(amine) distance Typically in the range of 2.0 - 2.3 Å
N-M-N bite angle Dependent on the size of the metal ion and chelate ring

Supramolecular Architectures and Intermolecular Interactions (e.g., Hydrogen Bonding) within Complexes

In the solid state, metal complexes of this compound are likely to self-assemble into higher-order supramolecular architectures through various non-covalent interactions. tandfonline.combohrium.com Hydrogen bonding is expected to play a crucial role in the crystal packing of these complexes. rsc.orgrsc.org

The primary amine group (N-H) and the pyrazole N-H group (in its tautomeric form or in protonated species) are excellent hydrogen bond donors. These can interact with hydrogen bond acceptors such as counter-ions (e.g., chloride, nitrate) or solvent molecules present in the crystal lattice. iucr.org These hydrogen bonding interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or even complex three-dimensional networks. rsc.orgmdpi.com

Other intermolecular interactions that could influence the supramolecular assembly include:

π-π stacking: Between the pyrazole rings of adjacent complex molecules. tandfonline.com

C-H···π interactions: Involving the methyl group or other C-H bonds and the pyrazole ring. bohrium.com

Catalytic Applications of Pyrazol-1-amine Metal Complexes

Metal complexes derived from pyrazole-containing ligands have shown significant promise as catalysts in a variety of organic transformations. ajgreenchem.combohrium.com The catalytic activity is often attributed to the ability of the ligand to stabilize the metal center in different oxidation states and to the specific steric and electronic environment created by the ligand.

Complexes of this compound could potentially be active in catalytic reactions such as:

Oxidation Reactions: Copper complexes of pyrazole-based ligands have been shown to catalyze the oxidation of catechols, mimicking the activity of catecholase enzymes. bohrium.com

Coupling Reactions: Palladium and copper complexes are widely used in C-C and C-N coupling reactions. The pyrazole-amine ligand could provide the necessary stability and reactivity for such transformations. vulcanchem.com

Polymerization Reactions: Cobalt complexes with pyrazole-amine ligands have been investigated for the polymerization of methyl methacrylate. acs.org

Chemosensing Applications for Cation and Anion Detection

The design of selective and sensitive chemosensors for the detection of environmentally and biologically significant ions is a major focus of modern analytical chemistry. bohrium.com Pyrazole-based ligands have been extensively utilized in the development of such sensors due to their remarkable photophysical properties and versatile coordination behavior. nih.gov The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, offers both a pyridine-like proton-accepting nitrogen and a pyrrole-like proton-donating nitrogen, enabling it to act as a receptor for both cations and anions. nih.gov

While specific studies on the chemosensing applications of this compound are not prevalent in the current literature, the broader class of pyrazole derivatives has demonstrated significant success in this area. The strategic placement of substituents on the pyrazole ring, particularly at the 1, 3, and 5 positions, has been shown to be crucial in developing effective chemosensors. nih.gov For instance, pyrazoline-based sensors have been successfully employed for the detection of Zn²⁺, while other derivatives have shown high selectivity for Al³⁺, Hg²⁺, and Fe³⁺. nih.gov

The amino group at the 1-position of this compound provides an additional coordination site and can participate in hydrogen bonding, which is a key interaction for the recognition of anions. The methyl group at the 5-position can also influence the electronic properties and steric environment of the ligand, potentially enhancing selectivity. It is conceivable that Schiff base derivatives of this compound could be synthesized to create colorimetric or fluorescent sensors. The imine nitrogen of the Schiff base, in conjunction with the pyrazole nitrogens and the exocyclic amine, could form a well-defined chelation cavity for specific metal ions. Upon ion binding, changes in the electronic structure of the complex would lead to a measurable optical response, such as a color change or a shift in fluorescence emission.

The general principles of chemosensor design using pyrazole derivatives are well-established. The interaction between the sensor molecule and the target analyte can lead to several photophysical phenomena, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT), which form the basis of the sensing mechanism. sigmaaldrich.com

Table 1: Examples of Pyrazole Derivatives in Chemosensing

Pyrazole Derivative TypeTarget Analyte(s)Sensing MechanismReference
Pyrazoline with aromatic groupsZn²⁺Chelation-enhanced fluorescence nih.gov
Pyridine-pyrazole derivativeAl³⁺Colorimetric and fluorescent response nih.gov
Pyrazoline nanoparticle probesHg²⁺Not specified
Benzimidazolyl pyrazoleFe³⁺Not specified
Fused pyrazolesCN⁻Fluorescence "turn-on"

This interactive table summarizes the application of various pyrazole derivatives in the detection of different ions.

Bioinorganic System Modeling

The study of metal ions in biological systems is a cornerstone of bioinorganic chemistry. Synthetic model complexes that mimic the structure and function of metalloenzyme active sites are invaluable tools for understanding their mechanisms of action. Pyrazole-containing ligands have been instrumental in the development of such models due to their ability to replicate the coordination environment of metal centers in proteins. nih.govimist.ma

Although direct modeling studies involving this compound are not extensively documented, the structural features of this compound make it a promising candidate for such applications. The pyrazole ring and the attached amino group can provide a bidentate N,N-donor set, similar to the coordination provided by histidine and other amino acid residues in metalloproteins. The methyl group can provide steric bulk that might influence the geometry and reactivity of the resulting metal complex.

For example, pyrazole-based ligands have been used to construct models for the active sites of copper proteins, such as tyrosinase and catechol oxidase. imist.ma These enzymes are involved in important biological processes, including melanin (B1238610) synthesis and neurotransmitter metabolism. The ability to synthesize model complexes that reproduce the spectroscopic and reactive properties of these enzymes allows for detailed investigation of their catalytic cycles.

Furthermore, pyrazole-acetamide and pyrazole-quinoxaline ligands have been used to create mononuclear complexes of Cd(II), Cu(II), and Fe(II) as models for bioinorganic systems. nih.gov These studies have highlighted the importance of hydrogen bonding in the self-assembly of these complexes. The amino group of this compound could similarly participate in hydrogen bonding networks, influencing the supramolecular structure of its metal complexes.

Tripodal pyrazolyl ligands, often referred to as "scorpionates," are another important class of ligands used in bioinorganic modeling. researchgate.net While this compound is not a tripodal ligand itself, it could be used as a starting material for the synthesis of more complex polydentate ligands that could effectively model the coordination environment in various metalloenzymes.

Applications in Materials Science and Engineering

Corrosion Inhibition Studies

Pyrazole (B372694) derivatives have emerged as highly effective corrosion inhibitors for various metals and alloys, especially steel in acidic environments. nih.gov Their efficacy is largely attributed to the presence of heteroatoms (nitrogen) and π-electrons in the aromatic ring, which facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. nih.govnih.gov

Electrochemical Analysis (Electrochemical Impedance Spectroscopy (EIS), Potentiodynamic Polarization (PDP))

Electrochemical methods are crucial for quantifying the effectiveness of corrosion inhibitors. Studies on various pyrazole derivatives consistently demonstrate their ability to mitigate corrosion through surface adsorption.

Potentiodynamic Polarization (PDP) measurements reveal that many pyrazole compounds function as mixed-type inhibitors. nih.govnih.govsemanticscholar.org This means they adsorb onto the metal surface and impede both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions simultaneously. acs.org For instance, studies on compounds like 5-methyl-1H-pyrazole-3-carbohydrazide (MPC) and N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) show a significant reduction in corrosion current density (Icorr) upon their addition to the corrosive medium, indicating a lower corrosion rate. acs.orgresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) provides further insight into the inhibitor-metal interface. For pyrazole derivatives, Nyquist plots typically show an increase in the diameter of the semicircle with increasing inhibitor concentration. researchgate.net This corresponds to a higher charge transfer resistance (Rct), confirming that the inhibitor film makes it more difficult for charge transfer processes associated with corrosion to occur. nih.gov Concurrently, a decrease in the double-layer capacitance (Cdl) is observed, which is attributed to the displacement of water molecules and other ions from the metal surface by the adsorbing inhibitor molecules. acs.org These findings collectively point to the formation of a stable, protective film.

Below is a table summarizing electrochemical data from studies on representative pyrazole derivatives, illustrating their high inhibition efficiencies.

InhibitorConcentrationIcorr (µA/cm²)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)Reference
Blank (1 M HCl) -118445.378.4- researchgate.net
5-methyl-1H-pyrazole-3-carbohydrazide (MPC) 1 mM5972934.695.0 researchgate.net
Blank (1 M H₂SO₄) -1047--- nih.gov
3-methyl-1H-pyrazol-5-amine (MPA) 0.8 g/L36--96.47 nih.gov
N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) 1 mM5368938.490.2 nih.govacs.org

Surface Morphological and Compositional Investigations

The formation of a protective film by pyrazole inhibitors on metal surfaces has been visually and compositionally confirmed through surface analysis techniques. Scanning Electron Microscopy (SEM) is widely used to examine the morphology of the metal surface after exposure to a corrosive environment. springerprofessional.de

In the absence of an inhibitor, SEM images of steel submerged in acid typically reveal a rough and severely damaged surface, characteristic of aggressive corrosion. researchgate.net However, when a pyrazole derivative is added to the acid, the surface appears significantly smoother and more intact, confirming the protective action of the adsorbed inhibitor layer. researchgate.netacs.org Energy-Dispersive X-ray Spectroscopy (EDX) analysis further supports these findings by detecting the presence of elements from the inhibitor molecule (like nitrogen) on the metal surface, providing direct evidence of adsorption. researchgate.netnajah.edu

Adsorption Mechanism Modeling (e.g., Freundlich Isotherm)

Understanding the adsorption mechanism of inhibitor molecules on the metal surface is fundamental to explaining their protective action. This is often achieved by fitting experimental data to various adsorption isotherms. The adsorption process of pyrazole derivatives typically involves the displacement of water molecules from the metal surface and the sharing of electrons between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal. mdpi.com

The nature of this interaction can be described by models such as the Langmuir, Temkin, or Freundlich isotherms. semanticscholar.org While many pyrazole compounds conform to the Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface acs.orgresearchgate.netnajah.edu, some derivatives follow other models. For instance, the adsorption of 3-methyl-1H-pyrazol-5-amine (MPA) on a mild steel surface was found to adhere to the Freundlich model. nih.govacs.org The Freundlich isotherm is indicative of adsorption on a heterogeneous surface with non-uniform adsorptive energies. nih.gov

The spontaneity and strength of the adsorption are often evaluated by calculating the Gibbs free energy of adsorption (ΔG°ads). The calculated negative values for various pyrazole derivatives suggest that the adsorption process is spontaneous. nih.govspringerprofessional.de Values around -20 kJ/mol are typically associated with physical adsorption (physisorption), while values approaching -40 kJ/mol or more negative suggest chemical adsorption (chemisorption). mdpi.com Many pyrazole inhibitors exhibit ΔG°ads values that indicate a mixed-mode adsorption involving both physisorption and chemisorption. acs.orgmdpi.com

Development of Novel Materials with Specific Electronic or Optical Properties

The unique electronic structure of the pyrazole ring makes it a valuable component in the design of novel materials with tailored electronic and optical properties. nih.gov The N-heteroaromatic scaffold provides exceptional electronic characteristics and biocompatibility, making pyrazole derivatives promising candidates for organic small-molecule fluorophores and probes for bioimaging. nih.gov

Research has focused on synthesizing novel conjugated oligo-pyrazoles and characterizing their properties for use as organic semiconductors. Studies on oligo-pyrazole films have determined key optical properties such as absorbance, transmittance, and optical band gap (Eg), which are critical for optoelectronic applications. researchgate.net Furthermore, pyrazole derivatives have been incorporated into Metal-Organic Frameworks (MOFs). acs.org For example, cobalt and nickel-based MOFs using a flexible bispyrazole ligand have been shown to exhibit mutually inclusive electrical and magnetic properties, with potential applications in electronic devices and proton exchange membrane fuel cells. acs.org The absorption and fluorescence emission properties of pyrazole-based ligands can be tuned through chemical modification, although studies on some fluorinated poly(pyrazole) ligands have shown that the fluorination degree only slightly affects these properties. rsc.org

Integration into Polymer and Supramolecular Chemistry

The pyrazole unit is a versatile and privileged scaffold in polymer and supramolecular chemistry. researchgate.netijrpr.commdpi.com Its structural features, particularly the ability of the N-H group to act as a hydrogen bond donor and the sp² nitrogen to act as an acceptor, allow for the formation of predictable and stable intermolecular interactions. nih.gov

This capacity for hydrogen bonding enables pyrazole molecules to self-assemble into well-defined supramolecular structures, such as linear chains (catemers), dimers, trimers, and tetramers. researchgate.netnih.govcsic.es This behavior is fundamental in crystal engineering, where pyrazoles are used as building blocks to design complex, functional solid-state architectures. nih.gov The integration of pyrazole moieties into larger molecular systems has also found applications in the development of liquid crystals and self-assembled species. csic.es In polymer chemistry, the pyrazole core contributes to polymerization reactions and the development of new materials with specific properties. ijrpr.comresearchgate.net

Role As Synthetic Precursors and Building Blocks in Chemical Synthesis

Utility in Complex Organic Synthesis

The pyrazole (B372694) nucleus is a fundamental five-membered heterocyclic motif containing two adjacent nitrogen atoms. royal-chem.com This structural feature makes pyrazole and its derivatives, like 5-Methyl-1H-pyrazol-1-amine, crucial intermediates in heterocyclic chemistry. numberanalytics.com The presence of multiple reaction sites—the ring nitrogens, the amine group, and the carbon atoms of the ring—allows for a variety of chemical transformations. beilstein-journals.orgnih.gov

The amine group at the 1-position can undergo nucleophilic substitution and reductive amination reactions, enabling the introduction of various functional groups and the extension of the molecular framework. vulcanchem.comvulcanchem.com For instance, it can react with aldehydes and ketones to form imines, which can then be reduced to secondary amines. mdpi.com Furthermore, the pyrazole ring itself can participate in cyclization and cycloaddition reactions, leading to the formation of fused heterocyclic systems. beilstein-journals.orgmdpi.com These reactions are instrumental in building complex molecular architectures from a relatively simple starting material.

The synthesis of substituted pyrazoles often involves the condensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds. royal-chem.com For example, the reaction of a hydrazine with a β-keto ester or a β-diketone is a common method for forming the pyrazole core. vulcanchem.com The reactivity of this compound allows it to be a key component in multi-component reactions, where several starting materials combine in a single step to create a complex product, often with high efficiency and atom economy. mdpi.com

Precursors for Active Pharmaceutical Ingredients and Bioactive Molecules

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common feature in a wide range of biologically active compounds and approved drugs. mdpi.com Consequently, this compound and its derivatives serve as critical precursors for the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules. vulcanchem.comvulcanchem.comorgsyn.org

The versatility of the pyrazole ring allows for the creation of diverse molecular libraries by introducing various substituents, which can then be screened for desired biological activities. vulcanchem.com Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. numberanalytics.comvulcanchem.com

A notable example of a pyrazole-based drug is Celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation. numberanalytics.commdpi.com The synthesis of Celecoxib and its analogs often involves the use of pyrazole precursors. researchgate.netacs.orgbohrium.com The development of new pyrazole-based therapeutic agents is an active area of research, with scientists exploring modifications to the pyrazole core to enhance efficacy and target new disease pathways. bohrium.com For instance, pyrazolo[1,5-a]pyrimidines, which can be synthesized from pyrazole amine intermediates, have shown potential as anticancer agents by inhibiting kinase pathways. vulcanchem.com

The table below showcases some examples of bioactive molecules and the role of pyrazole precursors in their synthesis.

Bioactive Molecule ClassRole of Pyrazole PrecursorExample of Resulting ScaffoldPotential Therapeutic Application
Kinase InhibitorsServes as a core scaffold for building molecules that can fit into the active site of kinases.Pyrazolo[1,5-a]pyrimidinesAnticancer vulcanchem.com
Anti-inflammatory AgentsForms the central ring structure of non-steroidal anti-inflammatory drugs (NSAIDs).1,5-Diarylpyrazoles (Celecoxib type)Anti-inflammatory numberanalytics.commdpi.comresearchgate.net
AntimicrobialsUsed to construct fused heterocyclic systems with antibacterial and antifungal activity.Triazolo-pyrimidine derivativesAntifungal, Antibacterial vulcanchem.com

Scaffolds for Agrochemical Development

The utility of pyrazole derivatives extends beyond pharmaceuticals into the realm of agriculture. numberanalytics.comvulcanchem.com this compound and related compounds act as scaffolds for the development of new agrochemicals, including herbicides and pesticides. evitachem.com The pyrazole core is present in several commercially successful agrochemicals, highlighting its importance in crop protection. royal-chem.comscielo.br

Researchers in agrochemical development utilize pyrazole derivatives to create novel compounds with potent and selective activity against pests and weeds. scielo.brresearchgate.net The structural modifications enabled by the pyrazole template allow for the fine-tuning of a molecule's biological activity and physical properties, such as its environmental persistence and toxicity to non-target organisms. scielo.br

For example, pyrazole-carboxamide derivatives are a significant class of compounds with recognized agrochemical potential for controlling plant pathogens. scielo.br The synthesis of these compounds often starts from pyrazole-based precursors. scielo.br The development of new fungicides and insecticides based on the pyrazole structure is an ongoing effort to address the challenges of resistance in pest populations and the need for more environmentally benign crop protection solutions. researchgate.netnih.gov

The following table provides examples of agrochemical classes and the contribution of the pyrazole scaffold.

Agrochemical ClassRole of Pyrazole ScaffoldExample of Commercial ProductTarget Application
InsecticidesForms the core of insecticides that are effective against a range of crop and animal pests.FipronilPest Control numberanalytics.com
HerbicidesProvides the basic structure for herbicides used to control weeds in various crops.PyrazonWeed Control numberanalytics.com
FungicidesActs as the foundational structure for fungicides used to prevent and treat fungal diseases in plants.Pyraclostrobin (B128455)Disease Control in fruit trees and vegetables royal-chem.com

Biological Applications and Mechanistic Insights in Vitro Studies

Investigation of Antimicrobial Activities of Derivatives

Derivatives of 5-Methyl-1H-pyrazol-1-amine have been the subject of research exploring their potential as antimicrobial agents. Studies have focused on synthesizing new compounds and evaluating their efficacy against a range of plant and human pathogens. These investigations have revealed significant antifungal and antibacterial properties, highlighting the potential of the pyrazole (B372694) scaffold in developing new antimicrobial agents.

Antifungal Efficacy against Plant Pathogens (e.g., Valsa mali)

A notable area of investigation has been the antifungal activity of 1-methyl-1H-pyrazol-5-amine derivatives containing disulfide moieties against significant plant pathogens. One such pathogen is Valsa mali, the causative agent of apple Valsa canker, a destructive disease affecting apple production.

In vitro bioassays have demonstrated that certain derivatives exhibit potent activity. For instance, a compound designated as 7f in one study displayed an EC50 value of 0.64 mg/L against Valsa mali. acs.orgnih.gov This potency was significantly greater than the commercial agent allicin (EC50 = 26.0 mg/L) and comparable to the fungicide tebuconazole (EC50 = 0.33 mg/L). acs.orgnih.gov In vivo experiments further confirmed that at a concentration of 100 mg/L, compound 7f could effectively inhibit the infection of V. mali on apples, showing efficacy similar to tebuconazole. acs.orgnih.gov

Table 1: Antifungal Activity of Compound 7f against Valsa mali
CompoundTarget PathogenEC₅₀ (mg/L)Reference CompoundReference EC₅₀ (mg/L)
7fValsa mali0.64Allicin26.0
7fValsa mali0.64Tebuconazole0.33

Mechanistic studies into the antifungal action of these pyrazole derivatives have revealed distinct morphological changes in the fungal hyphae. Treatment with effective compounds, such as compound 7f , was observed to induce significant damage to the structure of V. mali hyphae. acs.orgnih.gov Observations using scanning electron microscopy (SEM) showed that while untreated hyphae were smooth, full, and regular, treated hyphae became shrunken, wrinkled, and collapsed. acs.org This indicates that the compound disrupts the integrity of the fungal cell structure, leading to a loss of normal morphology and function.

A key aspect of the antifungal mechanism appears to be the induction of oxidative stress. Research has shown that treatment with compound 7f triggers a significant accumulation of intracellular reactive oxygen species (ROS) within the fungal cells of V. mali. acs.orgnih.gov ROS are highly reactive molecules that can cause widespread damage to cellular components, including proteins, lipids, and nucleic acids. This buildup of ROS disrupts the normal redox balance of the cell, leading to cellular dysfunction and eventual cell death.

In response to the increase in ROS, fungal cells typically activate antioxidant enzymes to mitigate oxidative damage. However, studies on the effects of compound 7f demonstrated a complex modulation of these enzymes in V. mali. acs.orgnih.gov While the activity of superoxide dismutase (SOD) and catalase (CAT) was observed to increase initially, prolonged exposure led to a subsequent decrease. This suggests that while the fungus attempts to mount a defense against oxidative stress, the sustained pressure from the compound eventually overwhelms these defense mechanisms, leading to their failure. acs.orgnih.gov

Antibacterial Potency against Bacterial Strains (e.g., Pseudomonas syringae pv. actinidiae, Gram-positive, Gram-negative)

In addition to their antifungal properties, derivatives of this compound have also been evaluated for their antibacterial capabilities. A series of 1-methyl-1H-pyrazol-5-amine derivatives containing disulfide moieties demonstrated notable antibacterial activity, particularly against the plant pathogen Pseudomonas syringae pv. actinidiae, the causal agent of kiwifruit bacterial canker. acs.orgnih.gov

One derivative, compound 7b , was identified as having potent activity, with a MIC90 value of 1.56 mg/L against this pathogen. acs.orgnih.gov This level of efficacy was superior to several control agents, including allicin, bismerthiazol, and streptomycin sulfate. acs.orgnih.gov

Table 2: Antibacterial Activity of Compound 7b
CompoundTarget PathogenMIC₉₀ (mg/L)Reference Compounds
7bPseudomonas syringae pv. actinidiae1.56Allicin, Bismerthiazol, Streptomycin sulfate

Broader studies on various pyrazole derivatives have confirmed their potential as wide-spectrum antibacterial agents. Research has shown that different classes of pyrazole compounds are active against both Gram-positive bacteria (like Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa). nih.govnih.govmeddocsonline.org For example, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum agents, with minimum bactericidal concentration (MBC) values below 1 μg/ml against several strains. nih.gov Similarly, other synthesized pyrazole derivatives have shown moderate to good antibacterial activity, with MIC values as low as 12.5 μg/ml against certain bacterial strains. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase. nih.gov

Compound Index

Compound Name/Identifier
This compound
Allicin
Tebuconazole
Bismerthiazol
Streptomycin sulfate
Proposed Mechanisms of Action (e.g., Cell Wall Synthesis Disruption)

Pyrazole derivatives exhibit a broad spectrum of biological activities, including notable antifungal effects nih.govslideshare.netnih.gov. The precise mechanisms underlying these activities are varied and depend on the specific structural modifications of the pyrazole core. In the context of antifungal action, one of the critical targets in fungal cells is the cell wall, a structure essential for maintaining cell integrity and viability that is absent in mammalian cells. Disruption of cell wall synthesis is a common mechanism for antifungal agents. While research is ongoing to fully elucidate the specific pathways for all pyrazole analogues, their established efficacy against various phytopathogenic fungi suggests that interference with crucial cellular processes, such as cell wall or membrane integrity, is a plausible mechanism of action nih.govmdpi.com. The development of resistance to existing fungicides has spurred the development of new agents with novel chemical structures and mechanisms of action, with pyrazoles being a promising area of research nih.gov.

Enzyme Inhibition Studies of Derivatives

The therapeutic potential of this compound derivatives is often linked to their ability to inhibit specific enzymes involved in various pathological processes. In vitro studies have been instrumental in identifying and characterizing the inhibitory activity of these compounds against several key enzyme targets.

Derivatives of pyrazole have been extensively studied as inhibitors of glycosidases, such as α-glucosidase and α-amylase. These enzymes are crucial for carbohydrate digestion, and their inhibition is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia acs.orgresearchgate.net.

α-Glucosidase Inhibition : Numerous studies have demonstrated that pyrazole derivatives can be potent α-glucosidase inhibitors, with some compounds showing significantly higher activity than the standard drug, acarbose acs.orgresearchgate.nettandfonline.com. For instance, certain pyrazole hydrazone derivatives showed potent α-glucosidase inhibitory activity with IC50 values of 360.4 ± 0.7 µM and 370.3 ± 1.17 µM, which were considerably lower than that of acarbose (IC50 = 875.85 ± 2.08 µM) tandfonline.com. A novel pyrazole-carbohydrazide N-glycoside derivative also exhibited potent α-glucosidase inhibition with an IC50 value of 59.75 ± 0.80 µM researchgate.net. The structure-activity relationship of these compounds is a key focus of research, aiming to develop new chemical templates for more effective α-glucosidase inhibitors nih.gov.

α-Amylase Inhibition : α-Amylase is another key enzyme in carbohydrate metabolism, and its inhibition is also a valid approach for diabetes management tandfonline.com. Pyrazole-based compounds have been identified as promising α-amylase inhibitors tandfonline.comnih.gov. Studies on novel C-4 sulfenylated pyrazoles showed that all synthesized derivatives demonstrated good inhibitory activity against α-amylase, with some displaying lower IC50 values than acarbose nih.gov. Kinetic studies revealed that these compounds could exhibit a mixed mode of inhibition against both α-amylase and α-glucosidase nih.gov. Dihydropyrazole derivatives have also been screened, showing excellent to good activity with IC50 values ranging from 0.5509 to 810.73 μM compared to the standard acarbose (IC50 = 73.12 μM) acs.org.

Inhibition of Glycosidases by Pyrazole Derivatives
Derivative TypeEnzymeInhibitory Concentration (IC50)Reference CompoundSource
Pyrazole Hydrazoneα-Glucosidase360.4 ± 0.7 µMAcarbose (875.85 ± 2.08 µM) tandfonline.com
Pyrazole-Carbohydrazide N-Glycosideα-Glucosidase59.75 ± 0.80 µMAcarbose (72.58 ± 0.68 µM) researchgate.net
Dihydropyrazole derivativeα-Amylase0.5509 µMAcarbose (73.12 µM) acs.org
C-4 Sulfenylated Pyrazoleα-AmylaseLower than AcarboseAcarbose nih.gov

Xanthine oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout, making XO inhibitors valuable therapeutic agents nih.govbenthamdirect.com. Pyrazole derivatives have emerged as a promising class of XO inhibitors nih.govelsevierpure.com. Research has shown that certain pyrazolyl analogues can act as potent anticancer agents through the mechanism of xanthine oxidase inhibition nih.gov. One such derivative demonstrated a potent XO inhibitory activity with an IC50 value of 0.83 µM nih.gov. Studies on thiazolo-pyrazolyl derivatives also identified compounds with promising XO inhibitory activity, with IC50 values in the range of 6.5-9 µM nih.gov. The anticancer properties of some pyrazole derivatives might be linked to their XO inhibitory activity, as the enzyme's overexpression has been associated with oncogenesis through the generation of reactive oxygen species (ROS) nih.gov.

Inhibition of Xanthine Oxidase by Pyrazole Derivatives
Derivative TypeInhibitory Concentration (IC50)Source
Pyrazolyl analogue0.83 µM nih.gov
Thiazolo-pyrazolyl derivative (Vq)6.5 µM nih.gov
Thiazolo-pyrazolyl derivative (Vo)~9 µM nih.gov
Thiazolo-pyrazolyl derivative (Vh)~9 µM nih.gov

Tropomyosin receptor kinases (TRKs), including TrkA, are involved in neuronal development and have become important targets in cancer therapy due to their role in various malignancies when genetically altered bohrium.comnih.gov. Pyrazole-based compounds have been developed as potent kinase inhibitors nih.gov. Specifically, pyrazolo[1,5-a]pyrimidine derivatives have been identified as effective Trk inhibitors, capable of overcoming clinical resistance to second-generation inhibitors bohrium.comresearchgate.net. One compound, a 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivative (5n), showed high potency with IC50 values of 2.3 nM, 0.4 nM, and 0.5 nM against TRKA G667C, TRKA F589L, and TRKA G595R mutants, respectively bohrium.com. Another pyrazole-based compound, AZ-23, is an ATP-competitive Trk kinase inhibitor with IC50 values of 2 nM against TrkA nih.gov.

Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, a critical process for cell growth and proliferation. Inhibition of human DHODH is a therapeutic strategy for autoimmune diseases, cancer, and viral infections nih.govacs.orgacs.orgmdpi.com. A series of 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives have been synthesized and evaluated as human DHODH inhibitors nih.govacs.orgnih.gov. One of the most active compounds identified was 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, which proved to be more active than known DHODH inhibitors like brequinar and teriflunomide nih.govacs.org. Biochemical studies with recombinant human DHODH showed IC50 values as low as 13 nM for the most effective derivatives in this class acs.org.

Antioxidant Activity Assessment of Derivatives (e.g., Radical Scavenging Abilities)

Many pyrazole derivatives have been shown to possess significant antioxidant properties, which are evaluated through various in vitro assays that measure their ability to scavenge free radicals. The generation of free radicals can lead to oxidative stress, which is implicated in numerous diseases acs.org. The most common assays used are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests niscpr.res.innih.govjmchemsci.comnih.gov.

Several studies have highlighted the potent radical scavenging activity of pyrazole derivatives. For example, certain thienyl-pyrazoles demonstrated excellent DPPH scavenging activity with IC50 values as low as 0.245 ± 0.01 µM, which was superior to the standard antioxidant ascorbic acid nih.gov. Similarly, dihydropyrazole derivatives showed good to excellent antioxidant activities, with some compounds exhibiting better performance than ascorbic acid acs.org. The antioxidant potential of these compounds is often attributed to their hydrogen-donating ability researchgate.net. The structure-activity relationship is crucial, with findings indicating that the presence and position of certain substituents, such as halogens or electron-donating groups like methoxy and methyl, can significantly influence the antioxidant capacity nih.gov.

Antioxidant Activity of Pyrazole Derivatives
Derivative TypeAssayScavenging Activity (IC50)Reference CompoundSource
Thienyl-pyrazole (5g)DPPH0.245 ± 0.01 µMAscorbic Acid (0.483 ± 0.01 µM) nih.gov
Thienyl-pyrazole (5h)DPPH0.284 ± 0.02 µMAscorbic Acid (0.483 ± 0.01 µM) nih.gov
5-Aminopyrazole (4b)DPPH27.65% AATrolox nih.gov
DihydropyrazoleAntioxidant ActivityIC50 values from 30.03 to 913.58 μMAscorbic Acid (287.30 μM) acs.org

Role as Biochemical Probes in Enzymatic and Cellular Processes

While direct studies detailing the use of this compound as a biochemical probe are not extensively documented in current literature, the inherent characteristics of the aminopyrazole scaffold suggest its potential in this capacity. The pyrazole ring is a versatile structure in medicinal chemistry. The presence of the amino group provides a key point for potential interactions and modifications, often acting as a hydrogen bond donor. The reactivity of the aminopyrazole core allows for a variety of chemical transformations, making it a suitable starting point for the synthesis of more complex molecules designed to investigate biological systems. For instance, the amino group can be functionalized to introduce reporter molecules or reactive groups that can covalently label target proteins, aiding in the identification and characterization of their functions.

The electronic properties of the pyrazole ring, which contains both a pyrrole-type and a pyridine-type nitrogen atom, can be modulated by substituents. This allows for the fine-tuning of the molecule's reactivity and binding affinity for specific biological targets. Although specific examples for this compound are not provided, the general principles of medicinal chemistry suggest its potential as a fragment for developing more elaborate biochemical probes to explore enzymatic and cellular processes.

Exploration of Anti-inflammatory Modulating Properties (Based on Analogous Structures)

A significant body of research has focused on the anti-inflammatory potential of pyrazole derivatives, indicating that the core structure is a promising scaffold for the development of novel anti-inflammatory agents. nih.govrjpbr.commdpi.com While direct in vitro anti-inflammatory studies on this compound are limited, the examination of analogous structures provides valuable insights into its potential modulating properties.

Numerous studies have synthesized and screened libraries of pyrazole derivatives for their ability to inhibit key pathways in the inflammatory response. mdpi.com For example, certain pyrazolo[5,1-b]quinazoline derivatives have demonstrated potent inhibition of cyclooxygenase 2 (COX-2), an enzyme central to the inflammatory process. mdpi.com One such compound exhibited a high selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Furthermore, other pyrazole analogues have been shown to inhibit the production of pro-inflammatory cytokines by interfering with signaling pathways such as the NF-κB pathway. mdpi.com The anti-inflammatory activity of these compounds is often attributed to the specific substitution patterns on the pyrazole ring, which influence their binding affinity to target proteins.

Below is a table summarizing the in vitro anti-inflammatory activity of selected pyrazole analogues:

Compound/DerivativeTarget/AssayObserved EffectReference
Pyrazolo[5,1-b]quinazoline ACyclooxygenase 2 (COX-2)Potent inhibition (IC50 = 47 nM) with ~14-fold selectivity over COX-1. Also inhibited 5-lipoxygenase (5-LOX) with an IC50 of 2.3 μM. mdpi.com
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideIn vitro anti-inflammatory screeningDemonstrated better activity compared to the standard drug Diclofenac sodium. nih.gov
4-amino-3-trifluoromethyl-5-phenylpyrazolesSAR study for anti-inflammatory activityIdentified as a lead structure for developing new pharmacologically active compounds. mdpi.com
Pyrazolo[1,5-a]quinazolinesNF-κB/AP-1 reporter activity in THP-1Blue cells13 out of 80 screened compounds inhibited NF-κB/AP-1 activity with IC50 values < 10 μM. mdpi.com

These findings collectively suggest that the pyrazole scaffold, as present in this compound, is a promising foundation for compounds with anti-inflammatory properties. The specific substituents on the ring are critical in determining the potency and selectivity of these effects.

Interaction with Specific Molecular Targets and Biological Pathways

The biological activities of pyrazole derivatives are intrinsically linked to their interactions with specific molecular targets, thereby modulating key biological pathways. In vitro studies on analogues of this compound have been instrumental in elucidating these molecular interactions.

A primary target for many anti-inflammatory pyrazole compounds is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform. mdpi.com By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Beyond the COX enzymes, pyrazole derivatives have been found to interact with a range of other protein targets. Notably, various kinase enzymes, which are crucial regulators of cellular signaling pathways, have been identified as targets. For instance, some 5-aminopyrazole derivatives have been studied as inhibitors of p38 MAP kinase and Bruton's tyrosine kinase (BTK), both of which play significant roles in inflammatory signaling cascades. nih.govnih.gov The inhibition of these kinases can suppress the production of pro-inflammatory cytokines and other mediators.

Recent research has also demonstrated that pyrazolo[1,5-a]quinazoline derivatives can bind to and inhibit mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, with a notable affinity for JNK3. mdpi.com These kinases are involved in the NF-κB signaling pathway, which is a central regulator of inflammation. mdpi.com

The following table outlines some of the identified molecular targets for pyrazole analogues and their roles in biological pathways:

Molecular TargetBiological PathwayImplication of InteractionReference
Cyclooxygenase 2 (COX-2)Prostaglandin SynthesisInhibition leads to reduced inflammation. mdpi.com
p38 MAP KinaseInflammatory SignalingInhibition can suppress the production of pro-inflammatory cytokines. nih.govnih.gov
Bruton's Tyrosine Kinase (BTK)B-cell Receptor SignalingInhibition is a therapeutic strategy for B-cell driven malignancies and inflammation. nih.gov
JNK3, ERK2, p38α (MAPKs)NF-κB Signaling PathwayInhibition can downregulate inflammatory responses. mdpi.com
VEGFR-2AngiogenesisInterference with this signaling pathway has anti-cancer implications. nih.gov

These examples underscore the ability of the pyrazole scaffold to serve as a basis for designing molecules that can selectively interact with and modulate the activity of specific proteins involved in disease processes, particularly inflammation.

Future Research Directions and Perspectives

Development of Advanced Synthetic Methodologies for Enhanced Functionalization

While classical methods for pyrazole (B372694) synthesis, such as the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, are well-established, future research will focus on developing more sophisticated and efficient synthetic protocols. mdpi.com The goal is to enable precise control over substitution patterns and to introduce a wider array of functional groups, which is critical for fine-tuning the biological activity and physicochemical properties of molecules derived from scaffolds like 5-Methyl-1H-pyrazol-1-amine.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form complex products, offering high atom and step economy. nih.gov The development of novel MCRs for pyrazole synthesis allows for the rapid generation of diverse chemical libraries for screening. nih.gov

Catalytic Cross-Coupling Reactions: Modern catalytic methods are essential for functionalizing the pyrazole core. For instance, Pd(0)-catalyzed Suzuki-Miyaura cross-coupling has been successfully used to arylate pyrazole amides, demonstrating a powerful way to form new carbon-carbon bonds. mdpi.com

Flow Chemistry and In Situ Generation: Innovative approaches using flow reactors for lithiation or the in situ generation of intermediates from simple ketones and acid chlorides allow for the synthesis of previously inaccessible pyrazole derivatives under controlled and scalable conditions. mdpi.comenamine.net

Direct N-Substitution: Methods that utilize primary aliphatic or aromatic amines directly to form N-substituted pyrazoles are highly valuable. nih.gov Recent protocols have achieved this under mild conditions, expanding the range of possible N-substituents without relying on often hazardous hydrazine (B178648) derivatives. nih.gov

One-Pot Reductive Amination: Efficient one-pot, two-step procedures, such as the solvent-free condensation of a pyrazol-5-amine with an aldehyde followed by reduction, provide a straightforward route to N-substituted pyrazole amines, simplifying the synthesis process by avoiding the isolation of intermediates. mdpi.com

Methodology Description Key Advantage(s) Reference(s)
Multicomponent Reactions (MCRs)Combining three or more reactants in a single synthetic operation to build complex molecules.High efficiency, atom economy, and rapid library generation. nih.gov
Suzuki-Miyaura Cross-CouplingPd(0)-catalyzed reaction to form C-C bonds between an organoboron compound and a halide.Versatile for introducing aryl or vinyl groups onto the pyrazole scaffold. mdpi.com
One-Pot Reductive AminationIn situ formation of an imine from an amine and aldehyde, followed by immediate reduction to the corresponding amine.Operational simplicity, short reaction times, and no need to isolate intermediates. mdpi.com
Direct N-Alkylation/ArylationUsing primary amines as the source of the N-substituent in the pyrazole ring formation.Avoids use of hazardous hydrazines; expands substituent diversity. nih.gov
Flow ChemistryPerforming reactions in a continuous-flow reactor instead of a batch process.Enhanced safety, control over reaction parameters, and scalability. enamine.net

Integration of Comprehensive Computational Design and High-Throughput Screening

The integration of computational chemistry with high-throughput screening (HTS) is revolutionizing drug discovery by making the process more rational and efficient. mdpi.com For pyrazole derivatives, these techniques are crucial for identifying promising lead compounds and optimizing their interactions with biological targets.

Future efforts in this area will concentrate on:

Virtual High-Throughput Screening (vHTS): Using computational models to screen vast virtual libraries of pyrazole derivatives against specific biological targets. This approach helps prioritize compounds for synthesis and in vitro testing, saving significant time and resources. nih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a pyrazole derivative within the active site of a target protein. mdpi.com It has been instrumental in studying the interactions of pyrazoles with targets like EGFR, VEGFR-2, and Methylisocitrate lyase (MICL), revealing key interactions responsible for inhibition. nih.govfrontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movement of atoms and molecules over time. For pyrazole-protein complexes, these simulations assess the stability of the binding pose predicted by docking and provide insights into the dynamic nature of the interaction. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models establish a mathematical relationship between the chemical structures of a series of pyrazole compounds and their biological activity. mdpi.com The resulting contour maps highlight which structural features are critical for enhancing or diminishing activity, guiding the design of more potent molecules. mdpi.com

Technique Purpose in Pyrazole Research Example Application Reference(s)
Virtual ScreeningTo identify potential inhibitors from large chemical databases before synthesis.Screening for inhibitors of P. aeruginosa Methylisocitrate lyase. nih.gov
Molecular DockingTo predict the binding mode and affinity of pyrazole derivatives to a target protein.Identifying key amino acid interactions in EGFR and VEGFR-2 kinase domains. frontiersin.org
Molecular Dynamics (MD)To evaluate the stability of the ligand-protein complex and refine the binding hypothesis.Confirming the stability of a pyrazole inhibitor in the active site of RET kinase. mdpi.com
3D-QSARTo understand the relationship between molecular structure and biological activity to guide lead optimization.Developing models to design more potent RET kinase inhibitors. mdpi.com

Exploration of Multidisciplinary Applications and Synergistic Effects

The versatility of the pyrazole scaffold allows for its application across multiple scientific disciplines. mdpi.com Future research will not only explore new uses but also focus on creating hybrid molecules where the pyrazole moiety works in synergy with other pharmacophores to achieve enhanced or novel effects. researchgate.net

Promising areas for exploration include:

Medicinal Chemistry: Beyond established roles as anticancer and anti-inflammatory agents, pyrazole derivatives are being investigated for new therapeutic uses. nih.gov A notable example is the discovery of pyrazole derivatives that inhibit osteoclastogenesis, presenting a potential new treatment for osteoporosis. acs.org

Agrochemistry: Pyrazoles are found in a variety of commercial fungicides, insecticides, and herbicides. mdpi.com Continued research aims to develop new, more effective, and environmentally safer agrochemicals based on this scaffold.

Materials Science: The unique electronic and coordination properties of pyrazoles make them valuable in materials science, for example, in the development of coordination polymers and functional dyes. mdpi.comkubikat.org

Molecular Hybrids: A key strategy involves creating hybrid compounds that combine a pyrazole ring with other biologically active heterocyclic systems, such as isoxazoline (B3343090) or thiophene (B33073). researchgate.netacs.org This approach can lead to molecules with synergistic activity or the ability to interact with multiple biological targets simultaneously. researchgate.net

Field of Application Specific Use of Pyrazole Derivatives Key Finding/Potential Reference(s)
Medicinal ChemistryAnticancer AgentsInhibition of kinases like EGFR, VEGFR-2, and Aurora kinases. frontiersin.orgmdpi.com
Medicinal ChemistryOsteoporosis TreatmentInhibition of osteoclast formation and bone resorption. acs.org
Medicinal ChemistryAntimicrobial AgentsInhibition of bacterial enzymes such as P. aeruginosa MICL. nih.gov
AgrochemicalsPesticides/HerbicidesBroad-spectrum use as fungicides, insecticides, and herbicides. mdpi.com
Molecular HybridsSynergistic TherapeuticsCombining pyrazole with other pharmacophores (e.g., isoxazoline) to enhance antimicrobial activity. acs.org

Detailed Mechanistic Elucidation of Observed Activities at the Molecular Level

Understanding the precise molecular mechanism by which a compound exerts its biological effect is fundamental to rational drug design. Simply identifying that a compound is active (e.g., has a low IC₅₀ value) is insufficient. Future research must delve deeper into the molecular and cellular events that follow target engagement.

This requires a combination of experimental and computational approaches:

Biochemical and Cellular Assays: Moving beyond simple activity screens to investigate downstream effects. For example, studies on antioxidant pyrazoles have measured their impact on reactive oxygen species (ROS) production and mitochondrial oxygen consumption rates in cells to understand their mechanism. nih.gov

Biophysical Techniques: Using methods like UV titration, fluorescence titration, and circular dichroism to confirm and characterize the direct binding of pyrazole derivatives to biological macromolecules such as DNA. jst.go.jp These studies can reveal the mode of interaction, such as groove binding versus intercalation. jst.go.jp

Computational Mechanistic Studies: Employing high-level computational methods, such as Density Functional Theory (DFT), to investigate reaction mechanisms at the quantum level. acs.org This can provide profound insights into the regioselectivity of synthetic reactions or the electronic factors governing a molecule's activity. acs.org

Target Validation: Confirming that the inhibition of a specific target is responsible for the observed cellular effect. Research has shown that some pyrazole derivatives with potent antitumor activity did not inhibit their hypothesized topoisomerase targets, necessitating further studies to elucidate their true mechanism. jst.go.jp This underscores the importance of rigorous mechanistic investigation. jst.go.jp

Investigative Approach Information Gained Example in Pyrazole Research Reference(s)
Cellular Respiration AssaysMeasures the effect of a compound on mitochondrial function.Determining if antioxidant pyrazoles affect the oxygen consumption rate in platelets and endothelial cells. nih.gov
DNA Interaction StudiesCharacterizes the binding mode and affinity of a compound to DNA.Showing that certain antitumor pyrazoles act as DNA minor groove binders. jst.go.jp
Density Functional Theory (DFT)Elucidates reaction pathways and electronic structures at the molecular level.Investigating the regioselectivity of 1,3-dipolar cycloaddition reactions to form pyrazole-isoxazoline hybrids. acs.org
Enzyme Relaxation AssaysDetermines if a compound can inhibit enzymes like topoisomerase.Demonstrating that the cytotoxicity of some pyrazoles was not due to topoisomerase inhibition. jst.go.jp

Q & A

Q. What are the common synthetic routes for 5-Methyl-1H-pyrazol-1-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with ketones. For example, hydrazine reacts with 1,2-dimethylpropyl ketones under acidic or basic conditions to form a hydrazone intermediate, which undergoes cyclization to yield the pyrazole ring . Optimization includes adjusting pH, temperature, and catalysts. Continuous flow reactors can improve efficiency by ensuring uniform reaction conditions and reducing side products . Purity is confirmed via HPLC or NMR, with yields reported to increase under controlled anhydrous conditions.

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • Methodological Answer : Structural validation combines spectroscopic (NMR, IR) and crystallographic techniques. 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify proton and carbon environments, while IR confirms functional groups like NH2_2 . Single-crystal X-ray diffraction (SC-XRD) is critical for absolute conformation; SHELX programs refine crystallographic data to resolve bond lengths and angles . For example, SC-XRD analysis of analogous pyrazoles revealed dihedral angles between substituents (e.g., 45.65° between pyrazole and phenyl rings), impacting reactivity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions in bioactivity data (e.g., antimicrobial efficacy) often arise from structural impurities or assay variability. To resolve this:
  • Purity Control : Use preparative HPLC to isolate derivatives, ensuring ≥95% purity before testing .
  • Structural Verification : Confirm substituent positions via SC-XRD or NOESY NMR to rule out regioisomer interference .
  • Assay Standardization : Compare results across multiple cell lines or microbial strains under identical conditions (e.g., MIC values in triplicate) .

Q. What strategies are effective in analyzing hydrogen bonding patterns in this compound crystals, and how do these affect physicochemical properties?

  • Methodological Answer : Hydrogen bonding networks are mapped using SC-XRD and graph-set analysis. For example, N–H⋯N interactions in pyrazole derivatives form chains along crystallographic axes, influencing solubility and stability . Computational tools (e.g., Mercury CSD) visualize these patterns, while thermal analysis (DSC/TGA) correlates hydrogen bond strength with melting points. Modifying substituents (e.g., electron-withdrawing groups) can disrupt or enhance these interactions, altering crystal packing .

Q. How to design experiments to evaluate the antimicrobial efficacy of this compound derivatives?

  • Methodological Answer :
  • Derivative Synthesis : Introduce halogen or methoxy groups at the 4-position via nucleophilic substitution to enhance lipophilicity and membrane penetration .
  • Activity Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values .
  • Mechanistic Studies : Perform time-kill assays and SEM imaging to assess bacterial membrane disruption. Synergistic effects with commercial antibiotics can be tested via checkerboard assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.